molecular formula C14H15NO2 B1349619 2-{[(2-Methoxyphenyl)amino]methyl}phenol CAS No. 388110-66-5

2-{[(2-Methoxyphenyl)amino]methyl}phenol

Cat. No. B1349619
M. Wt: 229.27 g/mol
InChI Key: HRWOADPHRVVBEZ-UHFFFAOYSA-N
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Scientific Research Applications

Molecular Structure and Synthesis

Research has shown that compounds like "2-{[(2-Methoxyphenyl)amino]methyl}phenol" are synthesized via Schiff bases reduction route, demonstrating their importance as starting materials for the synthesis of various compounds such as azo dyes and dithiocarbamate. These compounds exhibit significant molecular structures, stabilized by secondary intermolecular interactions, making them crucial for further chemical synthesis and applications (Ajibade & Andrew, 2021).

Antioxidant Activities

Some derivatives have been evaluated for their antioxidant capacities, where methoxy-substituted compounds showed higher activities. This implies that the electron-donating group of the compound increases its antibacterial and antioxidant activities, highlighting the potential for developing new antioxidant agents (Oloyede-Akinsulere et al., 2018).

Anticancer Activity

Research into the anticancer activity of "2-methoxy-4-((4-methoxyphenilimino)-methyl)-phenol compound" on T47D breast cancer cells revealed that it exhibited weak activity in inhibiting these cells. This study provides a foundation for further exploration into the therapeutic potential of such compounds (Sukria et al., 2020).

Coordination Chemistry

The coordination chemistry of ligands related to "2-{[(2-Methoxyphenyl)amino]methyl}phenol" has been explored, leading to the synthesis of dimetallic and monometallic complexes. These studies offer insights into the structure and properties of metal complexes formed with such ligands, contributing to the field of coordination chemistry and potentially to applications in catalysis and materials science (Hajiashrafi et al., 2019).

Corrosion Inhibition

Amine derivative compounds, including those related to "2-{[(2-Methoxyphenyl)amino]methyl}phenol," have been synthesized and investigated for their corrosion inhibition performance on mild steel in HCl medium. This research highlights the potential application of these compounds as corrosion inhibitors, which is crucial for protecting industrial materials (Boughoues et al., 2020).

Safety And Hazards

The safety and hazards associated with “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the available literature. However, it’s important to handle all chemicals with appropriate safety measures.


Future Directions

The future directions for “2-{[(2-Methoxyphenyl)amino]methyl}phenol” are not explicitly mentioned in the available literature. However, given its use in proteomics research1, it may have potential applications in the development of new biochemicals.


Please note that this information is based on the available literature and may not be fully comprehensive. Always refer to the most recent and relevant scientific literature for detailed and updated information.


properties

IUPAC Name

2-[(2-methoxyanilino)methyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO2/c1-17-14-9-5-3-7-12(14)15-10-11-6-2-4-8-13(11)16/h2-9,15-16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRWOADPHRVVBEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NCC2=CC=CC=C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20368457
Record name 2-[(2-Methoxy-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[(2-Methoxyphenyl)amino]methyl}phenol

CAS RN

388110-66-5
Record name 2-[(2-Methoxy-phenylamino)-methyl]-phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20368457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Sun, JA Homer, CJ Smedley, QQ Cheng… - Chem, 2023 - cell.com
Phosphorus fluoride exchange (PFEx) represents a cutting-edge advancement in catalytic click-reaction technology. Drawing inspiration from nature's phosphate connectors, PFEx …
Number of citations: 2 www.cell.com

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